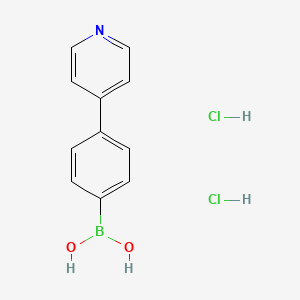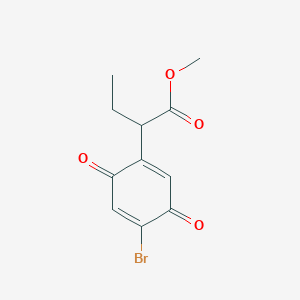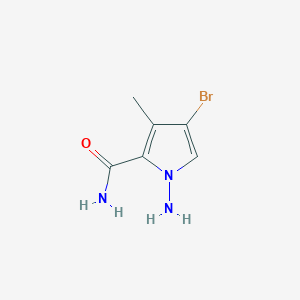![molecular formula C16H19FN2O3 B15329899 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole derivative. Spirooxindoles are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their unique three-dimensional structures . This compound, in particular, features a spirocyclic framework that includes an indoline and a pyrrolidine ring, making it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multi-step processes. One common method includes the following steps :
Formation of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides or via azasulfonium salts under mild conditions.
Spirocyclization: The key step involves the formation of the spirocyclic structure through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Functional group modifications: Subsequent steps may include demethylation and other functional group transformations to yield the final product.
Industrial production methods often aim to optimize these steps for higher yields and scalability, employing various catalysts and reaction conditions to improve efficiency and reduce costs .
Analyse Chemischer Reaktionen
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization Reactions: These are crucial for forming the spirocyclic structure, often involving catalysts like Lewis acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted spirooxindoles and related derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target proteins involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as spiro[indoline-3,4’-piperidine]-5-carboxylic acid and spiro[indoline-3,2’-quinazoline]-2,4’-dione . These compounds share the spirocyclic framework but differ in their specific substituents and ring structures. The uniqueness of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C16H19FN2O3 |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
GRLMWPRSRBMEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)
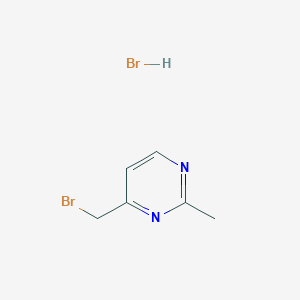
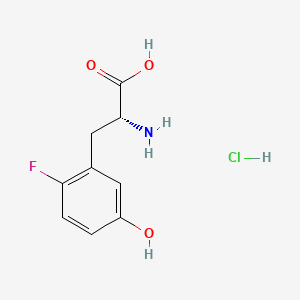
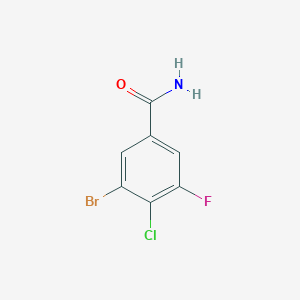
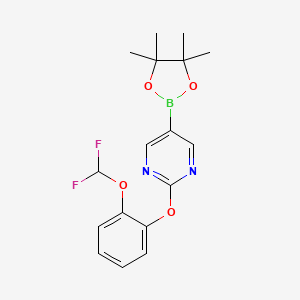
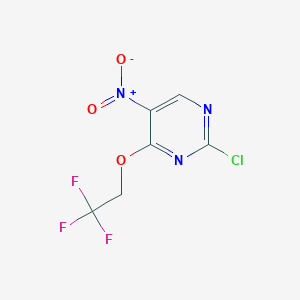
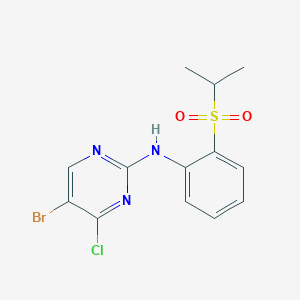
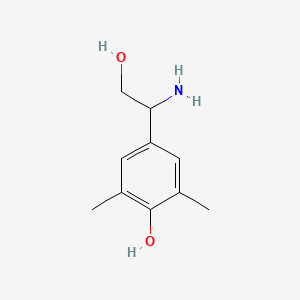
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
